Home > Products > Screening Compounds P74332 > (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone - 2034357-81-6

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Catalog Number: EVT-2819630
CAS Number: 2034357-81-6
Molecular Formula: C19H21N3O
Molecular Weight: 307.397
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Imidazo[1,2-a]pyridine-Isoquinoline: These compounds demonstrated potent EGFR inhibiting activity against breast cancer cell lines. []
  • 1,2,3,4-tetrahydroisoquinoline: Certain derivatives exhibited tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. [] These derivatives were also identified as metabolites of an If channel inhibitor. []
  • Spleen Tyrosine Kinase (SYK) Inhibitors: Researchers synthesized and labeled BI 894416 and BI 1342561, two potent SYK inhibitors, using carbon-14 and deuterium. []
  • Chemokine Receptor Modulators: Derivatives of 1,2-bis-sulfonamide were explored for their potential to modulate chemokine receptors. []
  • Acid Pump Antagonists: Specific compounds with acid pump antagonist activity were investigated for their potential to improve gastrointestinal motility. []
  • Histamine H4 Receptor Antagonists: Researchers explored selective H4 histamine receptor antagonists for treating vestibular disorders. []
  • KSP Inhibitors: Pyrazole and triazole compounds were researched for their KSP inhibitory properties. []
  • DPP-4 Inhibitors: Specific DPP-4 inhibitors were identified as potential treatments for nonalcoholic fatty liver disease (NAFLD). []
  • Xanthine Derivatives: This research explored the synthesis and potential medical applications of various xanthine derivatives. []
  • GPR17 Signaling: This study investigated the expression and signaling of the orphan receptor GPR17 in hepatic and renal tissues. []
  • Histamine H4 Receptor Agonists: This research focused on identifying and characterizing 4-methylhistamine as a potent and selective H4 receptor agonist. []
Future Directions
  • Optimizing the potency and selectivity of the synthesized compounds through further structural modifications. [, ]
  • Conducting in vivo studies to evaluate the efficacy and safety of promising compounds. [, , ]
  • Investigating the detailed mechanisms of action for the synthesized compounds, including their specific molecular targets and downstream signaling pathways. [, ]
  • Exploring the potential applications of the synthesized compounds in other therapeutic areas beyond those currently investigated. [, ]

(2,6-difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

  • Compound Description: This compound demonstrated significant anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231) []. It exhibited superior efficacy compared to the reference drug, erlotinib, in inhibiting the tyrosine kinase EGFR [].

(6-methoxy-1-(2-phenyl imidazo[1,2‐a]pyridin-3‐yl)‐3,4‐dihydroisoquinolin-2(1H)‐yl)(6‐methoxy pyridin‐3‐yl)methanone

  • Compound Description: Similar to the previous compound, this molecule displayed notable anticancer activity against both MCF-7 and MDA-MB231 breast cancer cell lines [].

(6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)‐3,4‐dihydroisoquinolin-2(1H)‐yl)(pyrimidin‐5‐yl) methanone

  • Compound Description: This compound showcased remarkable potency as an anticancer agent, demonstrating strong inhibitory activity against EGFR tyrosine kinase [].

6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3‐yl)‐2‐(phenylsulfonyl)‐1,2,3,4‐tetrahydro isoquinoline

  • Compound Description: This compound demonstrated notable anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines [].

6-methoxy-1-(2-phenyl imidazo[1,2‐a]pyridin-3‐yl)‐2‐tosyl‐1,2,3,4‐tetrahydroisoquinoline

  • Compound Description: This molecule exhibited significant anticancer properties, effectively inhibiting EGFR tyrosine kinase and showing promising potential against breast cancer cell lines [].

6-methoxy-2-((4‐methoxyphenyl)sulfonyl)‐1‐(2‐phenylimidazo[1,2‐a] pyridin-3‐yl)‐1,2,3,4‐tetrahydro isoquinoline

  • Compound Description: This compound showed strong anticancer activity, effectively inhibiting EGFR tyrosine kinase and exhibiting promising activity against breast cancer cell lines [].

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone (TQ9)

  • Compound Description: This compound, bearing bulky substituents like the 3,4-dimethoxybenzoyl group, exhibited high tumor-specific cytotoxicity []. It induced autophagy in human squamous cell carcinoma cell lines (HSC-2, HSC-4) [].

ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: This compound, characterized by ethoxycarbonyl and benzyloxycarbonyl groups, demonstrated high tumor-specific cytotoxicity [].
Overview

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is an organic molecule notable for its complex structure and potential applications in medicinal chemistry and organic synthesis. This compound features a dihydroisoquinoline moiety, which is linked to a pyrrolidine group and a pyridine ring, enhancing its reactivity and biological properties.

Source and Classification

This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings. Its unique structure suggests potential pharmacological activities, making it a subject of interest in drug discovery and development. The compound's CAS number is 2034357-88-3, and it has been referenced in various chemical databases such as PubChem and BenchChem .

Synthesis Analysis

Methods

The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone can be achieved through several synthetic routes:

  1. Starting Materials: The synthesis typically begins with dihydroisoquinoline derivatives and pyridine-based compounds.
  2. Reagents: Common reagents include Lewis acids or bases to facilitate the formation of the desired compound under controlled conditions.
  3. Reaction Conditions: The reactions are often carried out under specific temperature and pressure conditions to optimize yield.

Technical Details

A typical synthetic route involves:

  • Formation of the Pyrrolidine Ring: This can be achieved by reacting appropriate amines with carbonyl compounds.
  • Coupling Reaction: The pyrrolidine derivative is then coupled with the dihydroisoquinoline using coupling agents or under conditions that promote nucleophilic attack.

Industrial methods may incorporate continuous-flow reactors to enhance efficiency and scalability, ensuring high purity through subsequent purification processes like chromatography.

Molecular Structure Analysis

Structure

The molecular structure of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone can be represented by its molecular formula C19H22N2OSC_{19}H_{22}N_{2}OS and a molecular weight of approximately 326.5 g/mol.

Data

Key structural data includes:

  • InChI: InChI=1S/C19H22N2OS/c20-19(15-23)21-17-12-14(18(21)22)10-11-16(17)13-9-8-7-6(5)4/h6-12H,4-5,13H2,1-3H3
  • SMILES: Cc1csc(C(=O)N2CCC(N3CCc4ccccc4C3)C2)c1

This data indicates the presence of multiple functional groups that contribute to its chemical properties .

Chemical Reactions Analysis

Types of Reactions

The compound participates in various chemical reactions, including:

  1. Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Commonly performed with reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Including halogenation and alkylation, often using halides or alkylating agents.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

Mechanism of Action

The mechanism of action for (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific biological targets such as enzymes or receptors. The unique structural features allow it to modulate the activity of these targets, potentially influencing various biochemical pathways.

Research indicates that such compounds may exhibit effects on neurotransmitter systems or other cellular mechanisms, making them candidates for further pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and boiling point are not always available for this compound, general observations include:

  • Appearance: Typically exists as a solid or crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Relevant analyses may involve spectroscopic techniques (NMR, IR) to confirm structure and purity .

Applications

Scientific Uses

The compound finds applications across various scientific fields:

  1. Medicinal Chemistry: Investigated for potential therapeutic uses due to its biological activity.
  2. Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  3. Biochemical Research: Explored for its role in biochemical pathways and interactions with biological targets.

Properties

CAS Number

2034357-81-6

Product Name

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone

Molecular Formula

C19H21N3O

Molecular Weight

307.397

InChI

InChI=1S/C19H21N3O/c23-19(16-5-9-20-10-6-16)22-12-8-18(14-22)21-11-7-15-3-1-2-4-17(15)13-21/h1-6,9-10,18H,7-8,11-14H2

InChI Key

XUKXUTOUZZJFOT-UHFFFAOYSA-N

SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.